molecular formula C31H52O4 B109352 Docosyl caffeate CAS No. 28593-92-2

Docosyl caffeate

Cat. No.: B109352
CAS No.: 28593-92-2
M. Wt: 488.7 g/mol
InChI Key: GUWHMEMJBCLEBP-WJTDDFOZSA-N
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Description

Natural Occurrence and Isolation in Biological Systems

Docosyl caffeate is a naturally occurring phytochemical found in a diverse range of plant species. Its presence has been identified in the roots, stems, bark, and leaves of various plants, highlighting its widespread distribution in the plant kingdom.

Some of the key plant sources of this compound include:

Glycyrrhiza glabra (Licorice): The roots of this plant have been a notable source for the isolation of this compound. chemfaces.comnih.govresearchgate.net

Daphne genkwa: The stems of this plant have also been found to contain this compound. chemfaces.com

Robinia pseudoacacia (Black Locust): The stem bark of this species is another identified source. nih.gov

Acacia species: The bark of certain Acacia species contains the compound. researchgate.netnih.gov

Wikstroemia scytophylla: this compound has been found in the stems of this plant. researchgate.netnih.gov

Thymelaea hirsuta: This species is also a known source of the compound. researchgate.netnih.gov

Artemisia argyi (Mugwort): The leaves of this plant have been shown to contain this compound. researchgate.net

Halocnemum strobilaceum: This halophytic plant is another natural source. medchemexpress.com

Acer triflorum: The compound has been reported in this maple species. nih.gov

Caesalpinia mimosoides: The roots of this plant are also a source. researchgate.net

The isolation of this compound from these biological systems typically involves a series of extraction and chromatographic techniques. A general procedure begins with the extraction of plant material using solvents like methanol (B129727) or ethanol. nih.govgoogle.com This crude extract is then subjected to fractionation. Bioassay-guided fractionation, often using methods like thin-layer chromatography (TLC) with a DPPH spray reagent to detect antioxidant activity, has been employed to target and isolate caffeic acid derivatives. chemfaces.comnih.gov Further purification is achieved through column chromatography over silica (B1680970) gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC). chemfaces.comgoogle.com The final identification and structural elucidation of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). chemfaces.comresearchgate.netresearchgate.net

Table 1: Natural Sources of this compound

Plant Species Part of Plant
Glycyrrhiza glabra Roots
Daphne genkwa Stems
Robinia pseudoacacia Stem Bark
Acacia species Bark
Wikstroemia scytophylla Stems
Thymelaea hirsuta Not specified
Artemisia argyi Leaves
Halocnemum strobilaceum Whole Plant
Acer triflorum Not specified

Academic Significance and Research Trajectory

The academic significance of this compound stems primarily from its diverse bioactive properties, which have been the focus of numerous research studies. As a derivative of caffeic acid, a well-known antioxidant, this compound has been investigated for similar and additional biological activities. ontosight.ai

The research trajectory for this compound began with its isolation and identification from various natural sources. Early studies focused on characterizing its chemical structure. chemfaces.com Following this, research efforts shifted towards evaluating its biological effects.

Key areas of research that highlight its academic significance include:

Antioxidant Activity: this compound has demonstrated moderate antioxidant capabilities in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. targetmol.comchemfaces.comnih.gov This activity is attributed to the phenolic hydroxyl groups in the caffeic acid portion of the molecule.

Anti-inflammatory Activity: The compound has shown significant anti-inflammatory effects. targetmol.comchemfaces.com For instance, it has demonstrated anti-inflammatory activity in mouse models of ear swelling. chemfaces.com

Enzyme Inhibition: A notable area of research has been its potent inhibitory activity against elastase, an enzyme that breaks down elastin (B1584352). targetmol.comchemfaces.comnih.gov This has suggested potential applications in areas concerned with tissue integrity. For example, the elastase inhibitory activity of this compound (IC₅₀ value of 1.4 µg/mL) has been documented. chemfaces.comnih.govresearchgate.net

Other Bioactivities: Further research has explored other potential effects, including antineoplastic and moderate inhibitory activity against acetyl- and butyrylcholinesterase enzymes. researchgate.netnih.gov

The trajectory of this compound research has evolved from phytochemical isolation to a more focused investigation of its pharmacological potential. Current research continues to explore the mechanisms underlying its observed biological activities and its potential as a lead compound for further development. ontosight.aichembk.com The synthesis of this compound and other alkyl caffeates is also an area of active investigation, aiming to produce these compounds in larger quantities for further study and to explore how the alkyl chain length influences bioactivity. rsc.orgrsc.org

Table 2: Investigated Biological Activities of this compound

Biological Activity Research Finding Reference(s)
Antioxidant Moderate activity in DPPH and ABTS scavenging assays. targetmol.comchemfaces.comnih.gov
Anti-inflammatory Significant activity in mouse models. chemfaces.comchemfaces.com
Elastase Inhibition Potent inhibitory activity with an IC₅₀ of 1.4 µg/mL. targetmol.comchemfaces.comnih.govresearchgate.net
Antineoplastic Reported antineoplastic effects. researchgate.netnih.gov

Properties

IUPAC Name

docosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-35-31(34)25-23-28-22-24-29(32)30(33)27-28/h22-25,27,32-33H,2-21,26H2,1H3/b25-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWHMEMJBCLEBP-WJTDDFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Ester Derivatization Strategies for Docosyl Caffeate

Enzymatic Synthesis Approaches for Docosyl Caffeate Production

Enzymatic synthesis, a cornerstone of green chemistry, utilizes biocatalysts, typically lipases, to facilitate esterification under mild conditions. numberanalytics.commdpi.com This method is advantageous for its high specificity, reducing the formation of unwanted byproducts and minimizing environmental impact. mdpi.combeilstein-journals.org The synthesis involves the direct esterification of caffeic acid with docosanol, often in the presence of an immobilized lipase (B570770) which enhances stability and allows for reuse of the biocatalyst.

The yield and efficiency of enzymatic caffeate ester production are highly dependent on the optimization of several key reaction parameters. numberanalytics.com While specific studies optimizing for this compound are not extensively detailed in the provided literature, the synthesis of structurally similar long-chain alkyl caffeates, such as dodecyl caffeate, provides a well-established framework. semanticscholar.orgrsc.org Key parameters that require careful optimization include the choice of enzyme, substrate molar ratio, temperature, solvent system, and reaction time. researchgate.net

For instance, in the synthesis of other alkyl caffeates, lipases such as Novozym 435 (Candida antarctica lipase B) have been used effectively. researchgate.netrsc.org The solvent system is crucial for dissolving both the polar caffeic acid and the nonpolar long-chain alcohol; solvents like isooctane (B107328) or ionic liquids have been successfully employed. researchgate.netrsc.org Temperature is another critical factor, with optimal conditions often found around 60-70°C to ensure high enzyme activity without causing denaturation. researchgate.netanalis.com.my The molar ratio of the alcohol to the acid is typically high to drive the reaction equilibrium towards product formation. researchgate.net

Interactive Table:

Table 1: Example of Optimized Reaction Parameters for the Synthesis of Dodecyl Caffeate using an Ionic Liquid Catalyst
Parameter Optimal Value
Substrate Ratio (Dodecanol:Caffeic Acid) 10.2 : 1
Catalyst Dosage 9.8% (w/w)
Temperature 87 °C
Reaction Time 118 min
Data adapted from studies on dodecyl caffeate synthesis.

Source: semanticscholar.orgrsc.org

Enzymatic methods are renowned for their high efficiency and selectivity. numberanalytics.commdpi.com Lipases can selectively target the carboxylic acid group of caffeic acid for esterification, preventing reactions at the hydroxyl groups on the phenyl ring, thus avoiding the need for protective group chemistry. beilstein-journals.org This regioselectivity is a significant advantage over chemical methods, leading to purer products and simpler purification processes. beilstein-journals.org

The efficiency of the reaction is typically measured by the conversion yield. In optimized systems for related caffeate esters, yields can be quite high. For example, the lipase-catalyzed synthesis of caffeic acid phenethyl ester (CAPE) has achieved conversion yields of over 96%. researchgate.net Similarly, the synthesis of dodecyl caffeate using an ionic liquid catalyst reached a maximum yield of 94.67%. semanticscholar.orgrsc.org These results highlight the potential for achieving high efficiency in the enzymatic production of this compound under optimized conditions.

Optimization of Biocatalytic Reaction Parameters

Chemical Synthesis Pathways for this compound

Chemical synthesis offers an alternative route to this compound, generally involving the direct esterification of caffeic acid and docosanol using a chemical catalyst. chembk.com These methods can be robust and scalable, often resulting in high yields, though they may require more stringent reaction conditions than enzymatic approaches.

Acid-catalyzed esterification, or Fischer esterification, is a common chemical method for producing esters. This process typically involves heating the carboxylic acid (caffeic acid) and the alcohol (docosanol) in the presence of a strong acid catalyst. While specific protocols for this compound are not detailed, conditions can be inferred from the synthesis of the closely related docosyl ferulate. Typical catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction is often performed under reflux in a solvent like toluene, which allows for the azeotropic removal of water, driving the reaction toward the ester product. More advanced and "greener" catalysts, such as ionic liquids, have also been employed for the synthesis of other long-chain caffeates like dodecyl caffeate, demonstrating high catalytic activity and yielding conversion rates over 93%. semanticscholar.org

When comparing enzymatic and chemical synthesis routes for producing esters like this compound, a trade-off between yield, reaction conditions, and environmental impact becomes apparent. Chemical methods, such as acid-catalyzed esterification, can sometimes achieve higher yields (e.g., >90%) but often require longer reaction times (6-12 hours) and harsher conditions like high temperatures.

In contrast, enzymatic synthesis proceeds under milder conditions and can be significantly faster, with some reactions reaching optimal yield in as little as 3 hours. While the yield might be slightly lower in some cases (e.g., ~84%), the environmental impact is considerably lower, and the process offers higher selectivity. numberanalytics.com The kinetics of chemical reactions are governed by factors like catalyst concentration and temperature, whereas enzymatic reaction rates are influenced by enzyme concentration, substrate affinity, and potential enzyme inhibition. researchgate.netnih.gov

Interactive Table:

Table 2: Comparative Analysis of Enzymatic vs. Chemical Synthesis for Docosyl EstersYieldReaction TimeEnvironmental ImpactCostScalability

Acid-Catalyzed Esterification Conditions for this compound

Advanced Derivatization Strategies for Caffeate Esters

The derivatization of caffeic acid is a key strategy for modifying its physicochemical properties and biological activities. mdpi.comresearchgate.net Esterification with long-chain alcohols, such as the synthesis of this compound, is itself a derivatization technique designed to increase the molecule's lipophilicity. ontosight.ai This enhanced lipophilicity can influence how the molecule interacts with biological membranes. ontosight.ai

Beyond simple esterification, more advanced strategies are employed to create novel caffeic acid derivatives. These include:

Varying Alkyl Chain Length: Synthesizing a series of caffeate esters with different alkyl chain lengths (from methyl to eicosyl and beyond) allows for the fine-tuning of lipophilicity and has been shown to impact antioxidant efficacy in different systems. mdpi.commdpi.com

Amidation: The carboxylic acid group of caffeic acid can be converted to an amide, creating caffeamides. This changes the molecule's hydrogen bonding capacity and stability. researchgate.net

Hybrid Molecules: Caffeic acid can be linked to other pharmacologically active molecules to create hybrid compounds with potentially synergistic or novel activities. researchgate.net

Derivatization for Analysis: Techniques such as silylation can be used to derivatize the hydroxyl groups, increasing the volatility and thermal stability of caffeate esters for analytical procedures like gas chromatography-mass spectrometry (GC-MS). mdpi.com

These strategies aim to overcome limitations of the parent caffeic acid molecule, such as low oil solubility or instability, thereby broadening its potential applications. semanticscholar.orgresearchgate.net

Table 3: List of Mentioned Compounds

Compound Name
This compound
Caffeic acid
Docosanol (Behenyl alcohol)
Docosyl ferulate
Dodecyl caffeate
Caffeic acid phenethyl ester (CAPE)
Sulfuric acid
p-Toluenesulfonic acid
Toluene
Isooctane
Dodecanol

Mechanistic Elucidation of Docosyl Caffeate S Biological Activities

Antioxidant Mechanisms of Docosyl Caffeate

This compound, an ester of caffeic acid and docosanol, demonstrates notable antioxidant properties, primarily through its ability to scavenge free radicals. This activity is largely attributed to the catechol (3,4-dihydroxybenzene) group within its caffeoyl moiety, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS), forming a stable phenoxyl radical. mdpi.com

Studies have quantified the free radical scavenging capacity of this compound using various assays. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) radical scavenging assay, this compound has shown moderate activity. researchgate.nettargetmol.com Research comparing a series of caffeate esters identified that while all demonstrated antioxidant effects, the activity varied with the length of the alkyl chain. mdpi.com One study reported that this compound (referred to as R7) was among a group of eight caffeates whose antioxidant activity ranged from 0.29 to 1.20 mol of caffeic acid equivalents per mole of the compound. mdpi.com However, its activity was found to be weaker than that of smaller phenolic compounds like gallic acid. mdpi.com Specifically, this compound displayed an EC50 value (the concentration required to scavenge 50% of DPPH radicals) that was 10 to 15 times higher than that of gallic acid, indicating a lower potency in this particular assay. mdpi.com

The table below summarizes findings on the DPPH radical scavenging activity of this compound and related compounds from the literature.

CompoundAssayIC50 / Activity MeasurementReference CompoundSource
This compound (C22) DPPH35.3 µg/mLGallic acid (IC50: 2.13 µg/mL) mdpi.com
This compound (C22) DPPH46.1 µg/mLGallic acid (IC50: 2.80 µg/mL) mdpi.com
This compound (R7) DPPH• MicroplateWeaker than gallic acid (10-15x higher EC50)Gallic acid mdpi.com
This compound DPPH & ABTSModerate antioxidant activityNot specified researchgate.nettargetmol.com

This table is interactive. Click on the headers to sort the data.

Beyond direct radical scavenging, the antioxidant effects of this compound are mediated through the modulation of intracellular signaling pathways that govern the cellular response to oxidative stress. While direct studies on this compound are limited, research on structurally related caffeic acid derivatives provides significant insight into these mechanisms. A primary pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. preprints.orgmdpi.comresearchgate.net

Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, often referred to as phase II detoxifying enzymes. preprints.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in response to oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant genes. mdpi.com

Studies on various caffeic acid esters have shown that they can activate this protective pathway. For instance, in tert-butyl hydroperoxide (t-BHP)-induced oxidative stress models in HepG2 cells, pretreatment with caffeic acid derivatives led to a significant increase in the nuclear accumulation of Nrf2. mdpi.com This activation of the Nrf2 pathway is believed to be a key mechanism behind the hepatoprotective effects of these compounds. mdpi.com Similarly, caffeic acid phenethyl ester (CAPE) has been shown to protect liver cells from oxidative damage by up-regulating Nrf2 expression. mdpi.com Long-chain caffeic acid amide derivatives have also demonstrated the ability to ameliorate oxidative stress in models of diabetic retinopathy by increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), an effect consistent with Nrf2 activation. researchgate.net These findings strongly suggest that a key antioxidant mechanism for alkyl caffeates, including this compound, involves the upregulation of endogenous antioxidant defenses through the Nrf2 signaling cascade. researchgate.net

Free Radical Scavenging Capabilities of this compound

Anti-inflammatory Signal Transduction Pathways Affected by this compound

The mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) cascade, are crucial in mediating inflammatory responses. nih.gov The effect of this compound and its derivatives on kinase phosphorylation appears to be context-dependent, leading to either inhibition or activation depending on the cell type and biological scenario.

In the context of inflammation and cancer, inhibition of ERK phosphorylation is a key anti-inflammatory and antiproliferative mechanism. For example, docosyl ferulate, a structurally similar compound, has been noted to inhibit the phosphorylation of ERK. Another caffeate derivative, (+)-2-(1-hydroxyl-4-oxocyclohexyl) ethyl caffeate (HOEC), was found to directly bind to and inhibit the kinase activities of ERK1/2 and p38 in mouse epidermal cells, thereby suppressing downstream signaling pathways activated by solar UV radiation. aacrjournals.org The inhibition of ERK signaling can downregulate the production of important inflammatory mediators like metalloproteinases and pro-inflammatory cytokines. nih.gov

Conversely, in neuronal cells, certain long-chain caffeate esters have been shown to induce the phosphorylation of ERK1/2 and Akt, which is associated with neurotrophic and cell survival effects. mdpi.commdpi.com Specifically, decyl caffeate and dodecyl caffeate (structurally very similar to this compound) were found to cause the phosphorylation of both ERK1/2 and Akt in PC12 neuronal cells. mdpi.commdpi.com This activation of survival signaling pathways highlights a distinct, beneficial role for these compounds in the nervous system. mdpi.com

Caffeate derivatives are potent modulators of key transcription factors that control inflammation and oxidative stress, namely Nuclear Factor-kappa B (NF-κB) and Nrf2. researchgate.netnih.gov

The NF-κB pathway is a central regulator of inflammation. caldic.com In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. oaepublish.com Numerous studies have shown that caffeate derivatives, particularly caffeic acid phenethyl ester (CAPE), are effective inhibitors of this pathway. frontiersin.org CAPE has been demonstrated to block NF-κB activation induced by various inflammatory agents. preprints.org The mechanism of inhibition involves preventing the degradation of the inhibitor protein IκBα and impairing the binding of the NF-κB p65 subunit to its target DNA sequence. nih.govcaldic.comfrontiersin.org Ethyl caffeate has also been shown to suppress NF-κB activation and its downstream inflammatory mediators. mdpi.com

As discussed in section 3.1.2, the Nrf2 pathway is a primary regulator of the antioxidant response. Its activation by caffeate derivatives represents a crucial anti-inflammatory mechanism, as oxidative stress and inflammation are deeply interconnected. preprints.orgresearchgate.net By activating Nrf2, these compounds enhance the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which helps to resolve inflammation by quenching reactive oxygen species that can otherwise perpetuate the inflammatory cascade. mdpi.comnih.gov

The table below summarizes the modulation of these nuclear factor pathways by various caffeate derivatives.

Caffeate DerivativePathway ModulatedEffectCellular ContextSource
CAPE NF-κBInhibition of p65 nuclear translocation; Inhibition of IκBα degradationImmune and inflammatory cells caldic.comfrontiersin.org
Ethyl Caffeate NF-κBInhibition of activation and downstream mediators (iNOS, COX-2)Macrophages nih.govmdpi.com
CAPE Nrf2Activation; Upregulation of antioxidant enzymes (HO-1)Various, including neuronal and liver cells preprints.orgmdpi.comnih.gov
CA Derivatives Nrf2Increased nuclear accumulation of Nrf2Liver cells (HepG2) mdpi.com

This table is interactive. Click on the headers to sort the data.

Inhibition of Kinase Phosphorylation (e.g., ERK) by this compound

Antiproliferative and Antineoplastic Mechanisms of this compound

This compound has been identified as possessing both antiproliferative and antineoplastic activities. mdpi.comnih.gov Reports have confirmed its potential as an anticancer agent, though detailed mechanistic studies on this specific compound are not widely available. researchgate.net However, insights into its mechanism of action can be drawn from studies on structurally analogous long-chain alkyl caffeates.

Research on decyl caffeate, which has a ten-carbon ester chain, has provided a potential model for the antiproliferative action of this compound. In studies using human colorectal cancer cell lines (HCT-116 and HT-29), decyl caffeate was shown to inhibit cell proliferation both in vitro and in vivo. nih.gov The underlying mechanisms for this effect were identified as the induction of cell cycle arrest at the S phase. nih.gov This cell cycle blockade was mediated through the inhibition of the STAT3 and Akt signaling pathways, both of which are critical for cancer cell survival and proliferation. nih.gov Furthermore, decyl caffeate was found to induce autophagy in HCT-116 colon cancer cells, a process of cellular self-degradation that can lead to programmed cell death in cancer cells. nih.gov Given the structural similarity, it is plausible that this compound exerts its antineoplastic effects through similar mechanisms involving the disruption of key cancer cell survival pathways and the induction of cell cycle arrest and autophagy.

Cell Cycle Regulation and Apoptosis Induction by Caffeate Esters

Caffeate esters, as a class of compounds, have demonstrated notable effects on the regulation of the cell cycle and the induction of apoptosis, or programmed cell death. These processes are critical in the context of cancer research, where uncontrolled cell proliferation is a hallmark. Studies on various caffeic acid derivatives reveal a consistent pattern of intervention in cell cycle progression. mdpi.com

For instance, decyl caffeate, a long-chain ester structurally similar to this compound, has been shown to suppress the growth of human colorectal cancer cells (HT-29 and HCT-116) by causing cell-cycle arrest at the S phase. mdpi.compreprints.orgplos.org This arrest is accompanied by the inhibition of cyclin E and cyclin A, proteins that are crucial for the transition through the S phase. plos.org Similarly, caffeic acid phenethyl ester (CAPE), a widely studied derivative, induces cell cycle arrest in various cancer cell lines, often at the G2/M or S phase, thereby preventing cell division. mdpi.comoncotarget.commdpi.com

Beyond halting the cell cycle, these compounds actively promote apoptosis. In cervical cancer cells, CAPE and its para-nitro derivative (CAPE-pNO2) were found to induce apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and pro-caspases, while up-regulating pro-apoptotic proteins such as Bax and cleaved-caspase-3. oncotarget.com The activation of caspases, which are key executioners of apoptosis, is a common mechanistic theme. oncotarget.combioline.org.br Ethyl caffeate, in combination with β-irradiation, was shown to up-regulate caspase-3 and caspase-9 in tumor tissues, suggesting an induction of the mitochondria-mediated apoptotic pathway. bioline.org.br These findings collectively suggest that caffeate esters can disrupt the normal cell cycle and trigger programmed cell death in cancer cells.

Specific Signaling Pathway Blockade (e.g., STAT3, Akt) by Caffeate Derivatives

The anti-proliferative and pro-apoptotic effects of caffeate derivatives are often mediated by their ability to interfere with specific intracellular signaling pathways that are crucial for cancer cell survival and growth. Two such pathways that are frequently targeted are the Signal Transducer and Activator of Transcription 3 (STAT3) and the Protein Kinase B (Akt) signaling cascades.

Research has demonstrated that decyl caffeate's ability to inhibit the growth of colorectal cancer cells is directly correlated with its capacity to block the STAT3 and Akt signaling pathways. mdpi.compreprints.orgplos.org The Akt pathway is a central regulator of cell growth, and its suppression is a promising strategy for cancer therapy. plos.org By inhibiting the activation of Akt, decyl caffeate prevents the downstream signaling that leads to the expression of cell-cycle regulators like cyclin A and E. plos.org Caffeic acid phenethyl ester (CAPE) has also been shown to inhibit the Akt signaling pathway in various cancer models. mdpi.com

The STAT3 pathway is another critical target. Aberrant STAT3 activation is common in many cancers and promotes tumor survival and proliferation. The blockade of this pathway by decyl caffeate contributes significantly to its anti-cancer effects. mdpi.compreprints.orgplos.org The ability of these lipophilic caffeate esters to penetrate cell membranes and interact with these key signaling proteins underscores their therapeutic potential.

Neurotrophic and Neuroprotective Mechanisms of this compound

While direct studies on the neurotrophic and neuroprotective mechanisms of this compound are still emerging, research on other long-chain caffeate esters provides significant insights into its potential activities. The lipophilic nature of these esters is thought to enhance their ability to cross the blood-brain barrier, making them promising candidates for addressing neurological disorders.

Neuronal Cell Survival and Differentiation Modulation by Caffeate Derivatives

Studies have shown that caffeic acid and its alkyl esters can significantly promote the survival of neuronal cells. researchgate.netmdpi.com This effect appears to be dependent on the length of the alkyl chain. In a study examining a series of caffeic acid esters, the longer-chain derivatives, specifically decyl caffeate and dodecyl caffeate, were found to be the most potent in promoting neuronal survival in serum-deprived conditions. researchgate.netnih.govdntb.gov.ua Given that this compound possesses an even longer alkyl chain (C22), it is plausible that it shares or even exceeds this neuroprotective capability.

This neurotrophic action is not limited to survival. Some caffeate esters have also been observed to enhance nerve growth factor (NGF)-induced neurite outgrowth, a key process in neuronal differentiation and the formation of neural networks. researchgate.netdntb.gov.ua For example, caffeic acid dodecyl amide (CAF12), a related long-chain derivative, was shown to increase the survival of PC12 pheochromocytoma cells and enhance the effect of NGF. mdpi.compreprints.org

Impact on Neural Signaling Cascades (e.g., ERK1/2, Akt) by Caffeate Esters

The neurotrophic effects of caffeate esters are underpinned by their modulation of key intracellular signaling cascades that govern neuronal survival and growth. Research indicates that the neurotrophic activity of these derivatives is mediated through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Akt pathways. nih.govscilit.com

A study involving a series of caffeate esters demonstrated that the most potent neurotrophic esters, decyl caffeate and dodecyl caffeate, caused the phosphorylation of both ERK1/2 and Akt in PC12 neuronal cells. researchgate.netnih.govnih.govsciencegate.app This activation is significant because the ERK1/2 and Akt pathways are well-known downstream effectors of neurotrophin signaling, playing crucial roles in promoting neuronal survival and protecting against various forms of cell damage. The ability of these long-chain caffeate esters to activate these pro-survival pathways highlights their potential as therapeutic agents for neurodegenerative diseases. researchgate.netnih.gov

Below is a data table summarizing the observed effects of various caffeate esters on these signaling pathways in neuronal cells.

Table 1: Effects of Caffeate Esters on Neural Signaling Pathways
CompoundCell LineEffect on ERK1/2 PhosphorylationEffect on Akt PhosphorylationReference
Decyl CaffeatePC12Significant induction at 5 and 25 µMSignificant induction at 5 and 25 µM nih.gov
Dodecyl CaffeatePC12Significant induction at 5 and 25 µMSignificant induction at 25 µM nih.gov
Caffeic acid dodecyl amide (CAF12)PC12Induces neurite outgrowth via ERK1/2 pathwayInduces neurite outgrowth via Akt pathway mdpi.compreprints.org

Enzyme Inhibitory Effects of this compound

Elastase Enzyme Modulation by this compound

One of the most well-documented biological activities of this compound is its potent inhibition of the elastase enzyme. tandfonline.comresearchgate.netnih.gov Elastase, particularly neutrophil-derived elastase, is a protease implicated in the degradation of extracellular matrix proteins and is involved in inflammatory processes and tissue damage, such as in skin aging and certain ulcerous conditions. tandfonline.com

In a study that isolated this compound from Glycyrrhiza glabra (liquorice), the compound demonstrated significant elastase inhibitory activity. tandfonline.comresearchgate.net This inhibitory action is considered a desirable trait for gastroprotective agents. tandfonline.com The lipophilic nature of long-chain caffeate esters is believed to facilitate their interaction with the enzyme. tandfonline.com

The specific inhibitory potency of this compound and a related compound are presented in the table below.

Table 2: Elastase Inhibitory Activity of Long-Chain Caffeate Esters
CompoundIC50 (μg/mL)SourceReference
This compound1.4Glycyrrhiza glabra tandfonline.comresearchgate.netnih.govchemfaces.comtargetmol.com
Eicosanyl caffeate0.99Glycyrrhiza glabra tandfonline.comchemfaces.com

Mentioned Compounds

Compound Name
This compound
Caffeic acid
Docosanol
Decyl caffeate
Cyclin E
Cyclin A
Caffeic acid phenethyl ester (CAPE)
CAPE-pNO2 (caffeic acid para-nitro phenethyl ester)
Bcl-2
Bax
Caspase-3
Caspase-9
Ethyl caffeate
STAT3 (Signal Transducer and Activator of Transcription 3)
Akt (Protein Kinase B)
Dodecyl caffeate
Caffeic acid dodecyl amide (CAF12)
ERK1/2 (Extracellular signal-regulated kinase 1/2)
Elastase
Eicosanyl caffeate

Cholinesterase Enzyme Inhibition by Caffeate Esters

This compound has been reported to exhibit moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com These enzymes are crucial for the regulation of the neurotransmitter acetylcholine (B1216132); their inhibition is a key therapeutic strategy for managing conditions like Alzheimer's disease. nih.govmdpi.com

The inhibitory action of caffeate esters on cholinesterases is influenced by their chemical structure. For instance, studies on caffeic acid phenethyl ester (CAPE) have shown its protective role against cholinesterase inhibition by organophosphates. nih.gov In silico studies suggest that CAPE can prevent the binding of inhibitors to butyrylcholinesterase due to its higher binding affinity for the enzyme. nih.gov The structure of flavonoids, a class of compounds to which caffeates belong, allows them to orient within the enzyme's active site gorge, similar to established AChE inhibitors. globalresearchonline.net The presence and position of methoxy (B1213986) groups on the caffeate structure can also enhance inhibitory activity. globalresearchonline.net

Cholinesterases hydrolyze choline (B1196258) esters, with AChE preferring acetylcholine and BChE favoring butyrylcholine (B1668140) or propionylcholine. nih.gov Inhibition of these enzymes by compounds like caffeate esters typically involves the formation of a complex at the enzyme's catalytic site, which blocks its normal function. nih.gov

Other Relevant Enzyme Targets (e.g., Urease, Tyrosinase, Alpha-glucosidase, Xanthine (B1682287) Oxidase) in Caffeate Research

Caffeate esters have demonstrated inhibitory effects against a variety of other enzymes, highlighting their broad therapeutic potential.

Urease: Tetracosyl caffeate has been identified as a urease inhibitor. mdpi.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in various bacterial infections. researchgate.net Phenolic compounds, including caffeic acid, have been shown to inhibit urease non-competitively, suggesting they bind to an allosteric site rather than the active catalytic center. researchgate.net

Tyrosinase: Caffeic acid and its esters are known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. unipd.itresearchgate.net Their inhibitory action is attributed to their structural similarity to the enzyme's natural substrates, L-tyrosine and L-DOPA. researchgate.net Some caffeic acid esters, such as n-nonyl caffeate, act as suicide substrates for tyrosinase, leading to irreversible inactivation of the enzyme. nih.gov The potency of inhibition can be influenced by the ester group, with some esters showing stronger inhibition than caffeic acid itself. unipd.it For example, ethyl caffeate has demonstrated a dose-dependent inhibitory effect on mushroom tyrosinase. nih.gov

Alpha-glucosidase: Various caffeate esters have been investigated for their α-glucosidase inhibitory activity, which is relevant for managing type 2 diabetes. wikipedia.orgresearchgate.net Methyl caffeate, isolated from Solanum torvum fruits, has been shown to inhibit rat intestinal sucrase and maltase. researchgate.nettandfonline.com The structure of the ester moiety plays a significant role in the inhibitory activity. tandfonline.com Octadecyl caffeate has also been reported to possess α-glucosidase inhibitory properties. mdpi.com Studies on Egyptian propolis have identified several caffeate esters, including caffeic acid methyl ester and dimethylallyl caffeate, as α-glucosidase inhibitors. africaresearchconnects.com

Xanthine Oxidase: Caffeic acid and its esters are recognized inhibitors of xanthine oxidase (XO), an enzyme involved in the production of uric acid. mdpi.comnih.govresearchgate.net Inhibition of XO is a therapeutic approach for conditions like gout. mdpi.com The inhibitory potency of caffeate esters against XO is influenced by their hydrophobicity. nih.govcaldic.com Caffeic acid phenethyl ester (CAPE) and other alkyl caffeates have shown strong inhibitory activity. nih.govresearchgate.net The mechanism of inhibition can vary; while caffeic acid and CAPE are competitive inhibitors, binding to the active site, other derivatives like chlorogenic acid exhibit mixed-type inhibition, suggesting binding to other sites on the enzyme. nih.gov

Table 1: Enzyme Inhibitory Activities of Selected Caffeate Esters

CompoundTarget EnzymeType of InhibitionSource / Reference
This compoundAcetylcholinesterase, ButyrylcholinesteraseModerate Inhibition mdpi.com
Tetracosyl caffeateUreaseInhibition mdpi.com
N-nonyl caffeateTyrosinaseSuicide Inactivation nih.gov
Ethyl caffeateTyrosinaseDose-dependent Inhibition nih.gov
Methyl caffeateAlpha-glucosidase (Sucrase, Maltase)Inhibition researchgate.nettandfonline.com
Octadecyl caffeateAlpha-glucosidaseInhibition mdpi.com
Caffeic acid phenethyl ester (CAPE)Xanthine OxidaseCompetitive Inhibition nih.gov
Propyl caffeateXanthine OxidaseInhibition researchgate.net

Antimicrobial Mechanisms of this compound

Bacterial Cell Integrity and Metabolic Disruption by Caffeate Derivatives

Caffeic acid and its derivatives, including this compound, exhibit antimicrobial properties through various mechanisms that target bacterial cell integrity and metabolism. researchgate.netscispace.com The esterification of caffeic acid, which increases its hydrophobicity, can enhance its bactericidal efficiency. ingentaconnect.com

A primary mechanism of action involves the disruption of the bacterial cell wall and membrane. scispace.commdpi.com This can lead to increased cell permeability and the leakage of essential cellular components. scispace.comscispace.com For Gram-negative bacteria, which have a more complex cell envelope, the antibacterial mechanism often involves the accumulation of these phenolic compounds in the lipid bilayers, which disrupts lipoprotein interactions and increases membrane permeability. mdpi.com Nanoparticles loaded with caffeic acid derivatives have been shown to cause severe damage to the cell membrane and flagellum structure of bacteria. nih.gov

Beyond direct damage to the cell envelope, caffeate derivatives can also interfere with critical cellular processes. They can inhibit bacterial enzymes, disrupt protein structures, and damage DNA. researchgate.net Some flavonoids, a related class of compounds, are known to inhibit DNA gyrase, an enzyme essential for DNA replication. mdpi.comnih.gov Furthermore, these compounds can alter energy metabolism within the bacterial cell. mdpi.com

Quorum Sensing Interference by Phytochemicals

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. scielo.brfrontiersin.org This system regulates various processes, including biofilm formation and the production of virulence factors. scielo.br Interfering with QS, a strategy known as quorum quenching, is a promising approach to control bacterial infections without directly killing the bacteria, which may reduce the development of resistance. scielo.brmdpi.com

Phytochemicals, including phenolic compounds like caffeates, can act as quorum sensing inhibitors (QSIs). mdpi.com These molecules can interfere with QS in several ways: by inhibiting the synthesis of signal molecules (autoinducers), by degrading or inactivating these signals, or by blocking their detection by bacterial receptors. researchgate.net For example, garlic-derived compounds have been shown to inhibit the reception of acyl-homoserine lactone (AHL) signals in certain bacteria. mdpi.com The structural similarity of some phytochemicals to QS signal molecules allows them to act as mimics and interfere with signaling pathways. mdpi.com By disrupting these communication networks, phytochemicals can reduce the expression of virulence factors and inhibit biofilm formation, thereby mitigating the pathogenicity of bacteria. researchgate.net

Structure Activity Relationship Sar Studies of Docosyl Caffeate and Its Analogs

Influence of Alkyl Chain Length on Pharmacological Efficacy

The length of the alkyl chain esterified to the caffeic acid backbone is a critical determinant of the pharmacological effects of caffeate esters. Research has shown that varying the chain length can significantly modulate activities such as antioxidant, anticancer, and antiviral properties.

For instance, studies on the antioxidant activity of alkyl caffeates in oil-in-water emulsions have demonstrated a "cut-off effect." researchgate.net The antioxidant efficacy tends to increase with the alkyl chain length up to a certain point (e.g., octyl caffeate), after which further elongation of the chain leads to a decrease in activity. researchgate.netmdpi.com This phenomenon is attributed to the positioning of the antioxidant molecule at the oil-water interface, where lipid oxidation primarily occurs. researchgate.net Shorter to medium-chain esters are more effective at this interface, while longer chains may cause the molecule to be less ideally oriented. researchgate.netmdpi.com

In the context of anticancer activity, the alkyl chain length also plays a significant role. One study found that the anticancer activity of certain caffeic acid derivatives increased with the lengthening of the alkyl chain. nih.gov Similarly, another study investigating the inhibition of human colorectal cancer cells showed that decyl caffeate, a derivative with a 10-carbon chain, effectively inhibited cell proliferation. mdpi.com However, it has also been noted that excessively long alkyl chains can lead to diminished antimicrobial activity due to steric hindrance. researchgate.net

The antiviral activity of n-alkyl esters of caffeic acid against the hepatitis C virus (HCV) is also dependent on the aliphatic chain length. Among derivatives with 1, 4, 6, 8, and 10 carbons, octyl caffeate demonstrated the highest activity. mdpi.comnih.gov

The following table summarizes the influence of alkyl chain length on the bioactivity of caffeic acid esters based on various studies.

Alkyl Chain LengthObserved Effect on BioactivityResearch Context
Short to Medium (e.g., Methyl, Butyl, Octyl)Increased antioxidant activity in emulsions. researchgate.netmdpi.complos.orgAntioxidant studies
Medium (e.g., Octyl)Highest antiviral activity against HCV. mdpi.comnih.govAntiviral studies
Medium to Long (e.g., Decyl)Inhibition of cancer cell proliferation. mdpi.comAnticancer studies
LongPotential decrease in antimicrobial activity due to steric hindrance. researchgate.netAntimicrobial studies
Very Long (e.g., Docosyl)Identified in various medicinal plants with noted antioxidant and anti-inflammatory effects. nih.govPhytochemical studies

Impact of Functional Group Substitutions on Caffeate Bioactivity Profile

Modifications to the functional groups on the caffeate (3,4-dihydroxycinnamic acid) portion of the molecule profoundly affect its bioactivity. The two adjacent phenolic hydroxyl groups on the catechol ring are particularly important.

Substitution of one of the hydroxyl groups can, in some cases, enhance activity. mdpi.comresearchgate.net For example, replacing a hydrogen atom of one of the phenolic hydroxyl groups with a methoxy (B1213986) group has been shown to be advantageous for increasing anticancer activity. nih.gov Conversely, the removal of both hydroxyl groups leads to a loss of activity, highlighting their critical role. tum.de The catechol moiety is also essential for the metal-chelating properties of caffeates, which contributes to their antioxidant capacity. researchgate.net

Furthermore, substituting the benzene (B151609) ring with electron-withdrawing groups can increase the activity of caffeic acid phenethyl ester (CAPE) analogs. mdpi.comresearchgate.net The α,β-unsaturated ester group in the side chain is also a key structural feature for certain biological activities, such as the inhibition of NF-κB DNA binding. nih.gov

Replacing the ester linkage with an amide bond is another structural modification that has been explored. While amide derivatives of caffeic acid have been synthesized, they generally show lower activity compared to their ester counterparts, indicating the importance of the oxygen atoms in the ester group for certain biological effects. nih.gov

The table below outlines the impact of various functional group substitutions on the bioactivity of caffeate derivatives.

Functional Group SubstitutionImpact on BioactivityKey Findings
Methoxy substitution on a phenolic hydroxylEnhanced anticancer activity. nih.govThe presence of a methoxy group can be beneficial.
Removal of one or both phenolic hydroxylsReduced or lost activity. nih.govtum.deThe catechol structure is crucial for bioactivity.
Substitution with electron-withdrawing groups on the benzene ringIncreased activity. mdpi.comresearchgate.netEnhances the electrophilic nature of the compound.
Replacement of ester with amide linkageGenerally lower activity. nih.govThe ester oxygen atoms are important for certain interactions.

Steric and Lipophilicity Considerations in Caffeate Biological Interactions

Lipophilicity, often influenced by the length of the alkyl chain, is a double-edged sword. Increasing lipophilicity can enhance the permeability of the molecule through cell membranes, potentially increasing its bioavailability and efficacy within lipid-rich environments. plos.org For example, the lipophilic character of caffeic acid phenethyl ester (CAPE) allows it to easily pass through cell membranes. nih.gov However, excessive lipophilicity can lead to poor solubility in aqueous environments and may cause the molecule to become trapped within membranes, reducing its ability to reach intracellular targets.

Steric hindrance, which refers to the spatial arrangement of atoms, can also impact bioactivity. acs.org A long alkyl chain, for instance, might sterically hinder the interaction of the active phenolic part of the molecule with its target, such as a free radical or an enzyme's active site. researchgate.netresearchgate.net This can explain the "cut-off effect" observed with increasing alkyl chain length in some bioassays. researchgate.net

The balance between lipophilicity and hydrophilicity is therefore crucial for optimal biological activity. Amphiphilic caffeate esters, which possess both lipid-soluble and water-soluble properties, tend to be more active in lipid dispersions like emulsions because they can orient themselves at the oil-water interface where oxidative processes often initiate. researchgate.net

Physicochemical PropertyInfluence on Biological InteractionsExample
Lipophilicity
Increased LipophilicityEnhances cell membrane permeability. plos.orgLonger alkyl chains in caffeate esters.
Can lead to reduced aqueous solubility. Docosyl caffeate is more soluble in non-polar solvents.
Steric Hindrance
Bulky SubstituentsMay impede interaction with biological targets. researchgate.netresearchgate.netVery long alkyl chains can reduce antimicrobial activity.
Can influence the optimal positioning at interfaces. researchgate.netThe "cut-off effect" in antioxidant activity.

Synergistic Effects of this compound in Complex Chemical Systems

The biological activity of this compound may not solely be a result of its individual actions but can also be influenced by its interactions within complex chemical environments, leading to synergistic effects.

Furthermore, some caffeate derivatives have shown synergistic activity with established drugs. Octyl caffeate, for instance, exhibits synergistic effects with antiviral drugs like interferon-alpha 2b against the hepatitis C virus. mdpi.comnih.gov Similarly, caffeic acid phenethyl ester (CAPE) has demonstrated synergistic effects with antifungal agents like caspofungin and fluconazole (B54011) against Candida albicans. mdpi.com These findings suggest that this compound and its analogs could potentially be used in combination therapies to enhance the efficacy of existing treatments.

The presence of this compound in complex plant extracts is also noteworthy. In its natural context, it co-exists with a multitude of other phytochemicals. These compounds can interact in ways that produce a greater biological effect than the sum of their individual actions.

Advanced Research Methodologies and Analytical Techniques for Docosyl Caffeate

Chromatographic and Spectroscopic Elucidation Techniques for Docosyl Caffeate

The isolation and structural analysis of this compound are primarily achieved through a combination of chromatographic separation and spectroscopic identification methods. These techniques are often used in tandem to provide a comprehensive understanding of the compound.

High-Performance Liquid Chromatography Applications in Caffeate Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of caffeate esters, including this compound. mdpi.comnih.gov Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed for the separation of these compounds from complex plant extracts. nih.govrsc.org The use of a diode array detector (DAD) allows for the simultaneous monitoring of the elution profile at multiple wavelengths, which is particularly useful for identifying phenolic compounds like caffeates that exhibit characteristic UV absorbance. mdpi.comnih.gov

In a typical application, a crude extract is first fractionated using techniques like solid-phase extraction (SPE) to enrich the fraction containing caffeate esters. mdpi.comnih.gov This enriched fraction is then subjected to RP-HPLC for the isolation of individual compounds. mdpi.comnih.gov The retention time of this compound in an HPLC system is influenced by its long alkyl chain, leading to a relatively longer retention time compared to other, less lipophilic caffeates. mdpi.com For instance, in one study, the analysis of a plant extract by RP-HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) enabled the identification of a series of caffeate esters, including this compound. mdpi.com

Here is an example of an HPLC method used for the analysis of caffeate esters:

ParameterValue
Column Reversed-phase C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with n-hexane and ethyl acetate
Detection UV at 320 nm
Temperature 35°C
This table is based on data from a study on dodecyl caffeate, a related compound, and illustrates a typical HPLC setup for analyzing alkyl caffeates. rsc.org

Nuclear Magnetic Resonance Spectroscopy for this compound Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. mdpi.comnih.govchemfaces.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are utilized to piece together the molecule's framework. dntb.gov.ua

The ¹H NMR spectrum of this compound reveals characteristic signals for the protons of the caffeoyl moiety, including the vinyl protons of the propenoate group and the aromatic protons of the dihydroxyphenyl group. google.com The long docosyl alkyl chain gives rise to a series of overlapping signals in the upfield region of the spectrum, with a distinct triplet for the terminal methyl group.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, confirming the presence of the ester carbonyl group, the aromatic carbons, and the carbons of the long alkyl chain. google.comnih.gov

A certificate of analysis for a this compound standard confirms the use of ¹H-NMR for identification. chemfaces.com

Mass Spectrometry for Caffeate Compound Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. mdpi.comchemfaces.com When coupled with a chromatographic separation method like HPLC or gas chromatography (GC), it provides a high degree of specificity for identifying compounds in a mixture. mdpi.comnih.gov

High-resolution mass spectrometry (HRMS), often using techniques like heated electrospray ionization (HESI), can provide highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com For this compound (C₃₁H₅₂O₄), the deprotonated molecule [M-H]⁻ is often observed in the negative ion mode. mdpi.com In one study, the deprotonated molecule of this compound was detected at an m/z of 487.3788, corresponding to the molecular formula C₃₁H₅₂O₄. mdpi.com

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further confirm the structure by showing the loss of the docosyl chain or parts of the caffeoyl moiety.

Thin Layer Chromatography for Bioactivity-Guided Fractionation

Thin Layer Chromatography (TLC) is a valuable and rapid technique used for the preliminary screening of plant extracts and for guiding the fractionation process to isolate bioactive compounds like this compound. researchgate.nettandfonline.comnih.gov A common approach is TLC bioautography, where the developed TLC plate is sprayed with a reagent to detect specific biological activities. tandfonline.comnih.gov

For identifying antioxidants, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is frequently used. mdpi.comtandfonline.comnih.gov When a TLC plate containing separated compounds is sprayed with a DPPH solution, antioxidant compounds appear as yellow or white spots against a purple background. tandfonline.com This method allows for the targeted isolation of compounds with antioxidant properties.

In the isolation of this compound from Glycyrrhiza glabra, TLC bioautography with a DPPH spray reagent was used to guide the fractionation of the extract, leading to the successful isolation of the compound. tandfonline.comnih.gov

In Vitro Cellular and Biochemical Assay Systems for this compound

To evaluate the biological potential of this compound, a variety of in vitro cellular and biochemical assays are employed. These assays provide insights into the compound's mechanisms of action and its potential therapeutic applications.

Antioxidant Activity Assays (e.g., DPPH, ABTS) for Caffeate Esters

The antioxidant activity of this compound and other caffeate esters is commonly assessed using biochemical assays that measure their ability to scavenge free radicals. tandfonline.comnih.gov The most frequently used methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.nettandfonline.comnih.gov

In the DPPH assay, the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance at a specific wavelength. tandfonline.comresearchgate.net The ABTS assay is based on the reduction of the ABTS radical cation, which also results in a color change that can be measured spectrophotometrically. tandfonline.com

Studies have shown that this compound exhibits moderate antioxidant activity in both DPPH and ABTS scavenging assays. researchgate.nettandfonline.comnih.govchemfaces.com The antioxidant effects of a series of caffeate esters, including this compound, have been quantified using a microplate DPPH assay, with results expressed as caffeic acid equivalents. mdpi.comnih.gov

The following table summarizes the reported antioxidant activity of this compound in different assays:

AssayIC₅₀ (µg/mL)Source
DPPH scavenging13.2 tandfonline.com
ABTS scavenging23.1 tandfonline.com
IC₅₀ represents the concentration of the compound required to cause a 50% inhibition of the radical.

It has been noted that the antioxidant activity of alkyl caffeates can be influenced by the length of the alkyl chain, a phenomenon known as the "cut-off effect". mdpi.com

Cell Viability and Proliferation Assays in Caffeate Research

The evaluation of how chemical compounds affect cell survival and growth is a fundamental aspect of pharmacological research. In the context of this compound and related caffeic acid esters, various in vitro assays are employed to determine their effects on cell viability and proliferation. These assays are crucial for understanding the potential therapeutic or toxic properties of these compounds.

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. unina.itresearchgate.net This colorimetric assay measures the metabolic activity of cells. researchgate.net Viable cells with active metabolism can reduce the tetrazolium salt MTT to formazan (B1609692), a purple-colored product. researchgate.net The amount of formazan produced is proportional to the number of living cells. researchgate.net For instance, the cytotoxic properties of methyl caffeate, a related compound, were investigated against various cancer cell lines, including MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), COLO320 (human colon adenocarcinoma), and HepG-2 (human liver cancer), as well as non-cancerous Vero cells, using the MTT assay. researchgate.net

Similarly, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another tetrazolium reduction assay used to evaluate cell viability. researchgate.net While more sensitive than the MTT assay in some cases, its applicability may vary depending on the cell type. researchgate.net Other methods to assess cell viability include measuring ATP levels, as only viable cells can synthesize ATP, and assays based on the reduction of resazurin (B115843). promega.jp Real-time cell viability assays, such as the RealTime-Glo™ MT Cell Viability Assay, allow for the continuous monitoring of cell viability over several days. promega.jp

The selection of a specific cell viability or proliferation assay depends on several factors, including the cell type, the compound being tested, and the desired endpoint of the study. Each method has its own advantages and limitations in terms of sensitivity, cost, and throughput. researchgate.net

Table 1: Cell Viability and Proliferation Assays in Caffeate Research

Assay Type Principle Application in Caffeate Research Reference
MTT Assay Colorimetric assay measuring metabolic activity through the reduction of MTT to formazan by viable cells. Used to determine the cytotoxic properties of methyl caffeate on various cancer and non-cancer cell lines. unina.itresearchgate.netresearchgate.net
XTT Assay A more sensitive tetrazolium reduction assay compared to MTT for some cell types. Mentioned as a common method for assessing cell viability. researchgate.net
ATP Assay Measures ATP levels, as only viable cells can synthesize it. A common method for determining cell viability. promega.jp
Resazurin Reduction Assay Viable cells with active metabolism reduce resazurin to the fluorescent resorufin. An alternative method for assessing cell viability. promega.jp
RealTime-Glo™ MT Cell Viability Assay A real-time assay that continuously measures cell viability by detecting the reduction of a pro-substrate to a luciferase substrate by viable cells. Allows for kinetic analysis of cell viability over time. promega.jp

Enzyme Kinetics and Inhibition Studies of this compound

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. This compound and other caffeic acid derivatives have been investigated for their ability to inhibit various enzymes, a process that is quantified using enzyme kinetics studies. These studies determine parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which provide insights into the potency and mechanism of inhibition. plos.org

This compound has been shown to be a potent inhibitor of elastase, an enzyme implicated in tissue damage and aging. chemfaces.comresearchgate.net In one study, this compound exhibited an IC50 value of 1.4 µg/mL for elastase inhibition. chemfaces.comresearchgate.net This inhibitory activity suggests a potential role for this compound in preventing the breakdown of elastin (B1584352) and protecting tissues. google.com The inhibition of elastase is considered a desirable property for gastroprotective agents. google.com

The mechanism of enzyme inhibition can be competitive, where the inhibitor binds to the active site of the enzyme and competes with the substrate. plos.orgmdpi.com In competitive inhibition, the maximum reaction rate (Vmax) remains unchanged, but the Michaelis-Menten constant (Km) increases. mdpi.com Various graphical methods, such as Lineweaver-Burk, Dixon, and Cornish-Bowden plots, are used to determine the type of inhibition. mdpi.com

Kinetic studies can be performed using various techniques, including rapid quench methods, to observe the pre-steady-state kinetics of inhibition. nih.gov These advanced techniques allow for the detailed characterization of the interaction between the inhibitor and the enzyme over very short time scales. nih.gov

Table 2: Enzyme Inhibition by this compound

Target Enzyme Inhibitory Activity (IC50) Research Finding Reference
Elastase 1.4 µg/mL This compound exhibits potent elastase inhibitory activity, suggesting a potential role in preventing tissue degradation. chemfaces.comresearchgate.net

Cell Signaling Pathway Analysis (e.g., Immunoblotting) in Response to Caffeates

Cell signaling pathways are complex networks that control cellular processes such as growth, differentiation, and apoptosis. liu.se The modulation of these pathways is a common mechanism of action for many bioactive compounds. Immunoblotting, also known as Western blotting, is a widely used technique to analyze changes in protein expression and phosphorylation within these pathways in response to treatment with compounds like caffeates. researchgate.net

Research on caffeic acid and its derivatives has demonstrated their ability to modulate key signaling pathways. For example, some caffeic acid esters have been shown to influence the extracellular signal-regulated kinase (ERK1/2) and Akt signaling pathways in neuronal cells, which are crucial for cell survival and differentiation. nih.govscilit.com Specifically, decyl and dodecyl caffeate were found to induce the phosphorylation of ERK1/2 and Akt in PC12 cells. nih.gov

Furthermore, studies have investigated the effects of caffeates on inflammatory signaling pathways. For instance, some caffeic acid derivatives have been shown to inhibit the activation of nuclear factor-κB (NF-κB), a key transcription factor involved in inflammation. The inhibition of NF-κB can lead to a reduction in the expression of pro-inflammatory mediators. In the context of cancer, another caffeate derivative, (+)-2-(1-hydroxyl-4-oxocyclohexyl) ethyl caffeate (HOEC), has been found to suppress solar UV-induced skin carcinogenesis by targeting the PI3K, ERK1/2, and p38 signaling pathways. aacrjournals.org

Immunoblotting allows researchers to visualize and quantify the levels of specific proteins and their phosphorylated forms, providing direct evidence of the activation or inhibition of signaling cascades. researchgate.net This technique is essential for elucidating the molecular mechanisms underlying the biological activities of this compound and other related compounds. liu.se

Table 3: Modulation of Cell Signaling Pathways by Caffeates

Caffeate Derivative Signaling Pathway Analytical Technique Key Findings Reference
Decyl caffeate, Dodecyl caffeate ERK1/2, Akt Immunoblotting Induced phosphorylation of ERK1/2 and Akt in PC12 cells. nih.gov
Phytosteryl ferulates (containing docosyl ferulate) NF-κB Not specified Inhibited NF-κB activity in macrophages.
(+)-2-(1-hydroxyl-4-oxocyclohexyl) ethyl caffeate (HOEC) PI3K, ERK1/2, p38 Western blot analysis Inhibited the kinase activities of PI3K, ERK1/2, and p38 in mouse epidermal cells. aacrjournals.org

Mitochondrial Function and Membrane Integrity Assessments in Caffeate Studies

Mitochondria are vital organelles responsible for energy production and are involved in various cellular processes, including apoptosis. evotec.com Assessing the impact of compounds on mitochondrial function and membrane integrity is crucial for understanding their potential therapeutic effects or toxicity. evotec.com

Several assays are available to evaluate mitochondrial function. The Seahorse XF Analyzer can measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to provide a comprehensive assessment of cellular metabolism and mitochondrial respiration. evotec.com Mitochondrial stress tests using this technology can help elucidate the specific mechanisms of mitochondrial toxicity. evotec.com Another approach is the "Glu/Gal" assay, where cells are cultured in media containing either glucose or galactose. evotec.com Cells grown in galactose are more reliant on mitochondrial oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxicants. evotec.com

Mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health. signosisinc.com Assays using fluorescent dyes like tetramethylrhodamine (B1193902) ethyl ester (TMRE) can measure MMP. signosisinc.comprotocols.io In healthy mitochondria with a high membrane potential, the positively charged TMRE dye accumulates, resulting in a strong fluorescent signal. signosisinc.com A decrease in MMP can indicate mitochondrial dysfunction and is often associated with the initiation of apoptosis. signosisinc.com

In the context of caffeate research, methyl caffeate has been shown to induce apoptosis in MCF-7 breast cancer cells through a mitochondrial-mediated pathway. researchgate.net This was evidenced by the release of cytochrome c from the mitochondria, a critical event in the intrinsic apoptotic cascade. researchgate.net Such studies highlight the importance of assessing mitochondrial function to understand the mechanisms of action of caffeic acid derivatives. researchgate.net

Table 4: Mitochondrial Function and Membrane Integrity Assessments

Assay Type Principle Application in Caffeate Research Reference
Seahorse XF Analyzer Measures oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess cellular metabolism and mitochondrial function. General method for assessing mitochondrial toxicity. evotec.com
Glu/Gal Assay Compares cell viability in glucose vs. galactose media to identify mitochondrial toxicants. Screening assay to detect effects on mitochondrial function. evotec.com
Mitochondrial Membrane Potential (MMP) Assay (e.g., with TMRE) Uses fluorescent dyes that accumulate in active mitochondria to measure membrane potential. Used to evaluate mitochondrial health and activity. signosisinc.comprotocols.io
Cytochrome c Release Assay Detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis. Methyl caffeate was shown to induce cytochrome c release in MCF-7 cells. researchgate.net

In Vivo Preclinical Models for this compound Efficacy and Safety Research

Mammalian Disease Models for this compound Evaluation (e.g., Inflammation, Cancer)

To evaluate the potential therapeutic efficacy of compounds like this compound in a living organism, researchers utilize various mammalian disease models. These models aim to mimic human diseases, providing a platform to study the compound's effects on disease progression and underlying mechanisms. canserv.eu

For investigating anti-inflammatory properties, rodent models of inflammation are commonly employed. One such model is the carrageenan-induced paw edema model in mice or rats. researchgate.netekb.eg In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling, which can be quantified. The administration of a test compound prior to carrageenan injection allows for the assessment of its anti-inflammatory activity by measuring the reduction in paw volume. researchgate.netekb.eg Studies on other caffeic acid derivatives have demonstrated their ability to inhibit paw edema in this model. researchgate.net Another model for inflammation is the dimethylbenzene-induced ear swelling model. chemfaces.com

In the context of cancer research, various in vivo models are used. canserv.eu For skin cancer, the solar UV-induced skin carcinogenesis model in SKH-1 hairless mice is a relevant model. aacrjournals.org In this model, mice are exposed to UV radiation to induce tumor development, and the test compound is often applied topically to assess its chemopreventive effects by measuring tumor volume and number. aacrjournals.org For example, HOEC, a caffeate derivative, was shown to significantly inhibit tumor growth in this model. aacrjournals.org

These in vivo studies are crucial for validating the findings from in vitro experiments and for providing essential data on the compound's efficacy in a more complex biological system before any potential clinical development. aacrjournals.orgresearchgate.net

Table 5: Mammalian Disease Models for Caffeate Evaluation

Disease Model Animal Application in Caffeate Research Key Findings with Caffeate Derivatives Reference
Carrageenan-induced paw edema Mice/Rats To evaluate anti-inflammatory activity. Butyl and octyl caffeates inhibited paw edema and reduced IL-1β levels. researchgate.netekb.eg
Dimethylbenzene-induced ear swelling Mice To study anti-inflammatory effects. The anti-inflammatory constituents of Daphne genkwa, which may include caffeates, were studied using this model. chemfaces.com
Solar UV-induced skin carcinogenesis SKH-1 hairless mice To assess chemopreventive effects against skin cancer. HOEC significantly reduced tumor volume and number. aacrjournals.org

Alternative Animal Models for this compound Toxicity Evaluation

In recent years, there has been a growing emphasis on the "3Rs" principle (Replacement, Reduction, and Refinement) in animal testing, leading to the increased use of alternative animal models for toxicity evaluation. bps.ac.ukdrugtargetreview.com These models, which often include invertebrates and lower vertebrates, offer several advantages, such as lower cost, faster life cycles, and fewer ethical concerns compared to mammalian models. bps.ac.uknih.gov

Commonly used alternative animal models in toxicology include the fruit fly (Drosophila melanogaster), the nematode worm (Caenorhabditis elegans), and the zebrafish (Danio rerio). bps.ac.uknih.gov Zebrafish, in particular, have become a popular model due to their genetic similarity to higher vertebrates and the transparency of their embryos, which allows for the easy observation of organ development and toxicity effects. bps.ac.uk

These alternative models can be used for predictive toxicology to screen compounds for potential toxicity early in the drug discovery process. nih.gov While no single alternative model can completely replace traditional animal testing, a combination of in vitro, in silico, and alternative in vivo models can provide a more comprehensive understanding of a compound's toxicological profile. drugtargetreview.com The goal is to develop a testing strategy that is more predictive of human toxicology and reduces the reliance on mammalian testing. wellbeingintlstudiesrepository.orgjhsph.edu

The use of such models for evaluating the toxicity of this compound could provide valuable information on its safety profile in a cost-effective and ethically responsible manner.

Table 6: Alternative Animal Models in Toxicology

Model Organism Key Features Application in Toxicity Testing Reference
***Drosophila melanogaster* (Fruit fly)** Short life cycle, well-characterized genetics. Used for screening and mechanistic studies of toxicity. bps.ac.uknih.gov
***Caenorhabditis elegans* (Nematode worm)** Simple organism, transparent body, short lifespan. Employed for developmental and neurotoxicity studies. nih.gov
***Danio rerio* (Zebrafish)** Genetic similarity to vertebrates, transparent embryos, high fertility. Widely used for developmental toxicity, cardiotoxicity, and neurotoxicity testing. bps.ac.uknih.gov

In Silico Computational Approaches for this compound Research

In silico computational approaches have emerged as indispensable tools in the study of this compound and other caffeate derivatives. These methods, which utilize computer simulations and modeling, offer a rapid and cost-effective means to predict the biological activities and pharmacokinetic profiles of these compounds. By leveraging computational power, researchers can screen large libraries of molecules, elucidate mechanisms of action, and guide the design of new, more potent derivatives. This section explores key in silico methodologies, including Quantitative Structure-Activity Relationship (QSAR) modeling, Physiologically Based Pharmacokinetic (PBPK) modeling, and the integration of omics data for a systems biology perspective on caffeate research.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Caffeate Esters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com For caffeate esters, including this compound, QSAR models are instrumental in predicting their therapeutic potential and understanding the structural features crucial for their activity.

QSAR studies on caffeic acid derivatives have revealed that their biological activities are often dependent on physicochemical properties such as hydrophobicity, electronic effects, and steric factors. researchgate.netresearchgate.net For instance, the antioxidant activity of caffeic acid derivatives has been shown to be influenced by the dipole moment and atomic charges within the molecule. researchgate.net A QSAR model for the antioxidant activity of caffeic acid derivatives demonstrated that a decrease in electronic properties, as indicated by the dipole moment and the atomic charge on the C5 carbon, enhances antioxidant activity. researchgate.net Conversely, an increase in the chain length of the ester can lead to increased steric hindrance, which may decrease antioxidant activity. researchgate.net

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of caffeate esters with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic (e.g., dipole moment, atomic charges), hydrophobic (e.g., LogP), and steric parameters. researchgate.netresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity. ulm.ac.id

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability. ulm.ac.id

QSAR models have been successfully applied to predict various biological activities of caffeate esters, including their anticancer and antimicrobial effects. derpharmachemica.comulm.ac.idresearchgate.net For example, a QSAR study on caffeic acid phenethyl ester (CAPE) and its analogs as colorectal anticancer agents showed that descriptors related to molecular shape and weight, along with hydrophobicity (LogP), were important for their activity. ulm.ac.id Similarly, QSAR analyses of caffeic acid derivatives have helped identify structural features that enhance antibacterial activity, such as a medium-length linear carbon chain and the presence of electron-withdrawing groups on the aromatic ring. researchgate.net

Key Descriptors in QSAR Models for Caffeate Esters
Descriptor TypeSpecific DescriptorInfluence on Biological ActivityReference
ElectronicDipole MomentLower values can enhance antioxidant activity. researchgate.net
ElectronicAtomic Charge (e.g., on C5)Lower values can enhance antioxidant activity. researchgate.net
HydrophobicLogP (Partition Coefficient)Can have a bilinear correlation with activity, with an optimal value for cell penetration. researchgate.net
StericChain LengthIncreasing length can lead to steric hindrance, potentially decreasing activity. researchgate.net
TopologicalMolecular Shape IndicesImportant for cytotoxic activity against cancer cells. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Caffeate Derivatives

Physiologically Based Pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds, including caffeate derivatives like this compound, in the body. wikipedia.org These models are mechanistic, meaning they are built upon the fundamental physiological, biochemical, and anatomical parameters of the species being studied. wikipedia.orgmdpi.com This approach allows for the simulation of drug concentrations in various tissues and organs over time, providing a more comprehensive understanding of a compound's behavior in vivo compared to traditional pharmacokinetic models. pharmaron.com

The construction of a PBPK model involves integrating data from several sources:

Compound-specific parameters: These include physicochemical properties like molecular weight, solubility, and partition coefficients, as well as in vitro data on metabolism and transport.

System-specific parameters: These are physiological parameters of the species of interest, such as organ volumes, blood flow rates, and enzyme expression levels. mdpi.com

For caffeate esters, PBPK modeling can be particularly insightful. For instance, the pharmacokinetic process of caffeic acid begins with the ingestion of its esterified form. A small portion may be absorbed in the stomach, but the majority is cleaved by microbial esterases in the colon, releasing free caffeic acid for absorption. frontiersin.org PBPK models can simulate these complex processes, helping to predict the bioavailability and tissue distribution of both the parent ester and its metabolites.

A key advantage of PBPK modeling is its ability to perform interspecies scaling, predicting human pharmacokinetics from preclinical animal data. pharmaron.com This is crucial in drug development. For example, pharmacokinetic studies of caffeic acid phenethyl ester (CAPE) have shown different metabolic profiles in rats versus humans due to differences in plasma carboxylesterase activity. pensoft.net PBPK models can incorporate such species-specific differences to provide more accurate predictions for human studies.

Furthermore, PBPK models can be used to:

Predict drug-drug interactions. mdpi.com

Inform dose selection for clinical trials. europa.eu

Assess the impact of formulation changes on drug absorption. pharmaron.com

The development and application of PBPK models for caffeate derivatives are still evolving. However, they hold immense promise for optimizing the therapeutic use of these compounds by providing a deeper understanding of their pharmacokinetic behavior.

Key Parameters in PBPK Models for Caffeate Derivatives
Parameter CategorySpecific ParameterRelevance to Caffeate PharmacokineticsReference
PhysicochemicalSolubilityPoor water solubility of some esters (e.g., CAPE) can limit oral bioavailability. pensoft.net
PhysicochemicalPartition Coefficient (LogP)Influences tissue distribution and membrane permeability. researchgate.net
MetabolicEnzyme Kinetics (e.g., Carboxylesterases)Determines the rate of hydrolysis of the ester bond to release caffeic acid. pensoft.net
PhysiologicalOrgan Blood FlowAffects the rate of delivery of the compound to different tissues. wikipedia.org
PhysiologicalIntestinal Microbial ActivityCrucial for the cleavage of the ester bond of orally administered caffeates. frontiersin.org

Omics Data Integration for Systems Biology Insights in Caffeate Research

Systems biology offers a holistic approach to understanding the complex interactions within a biological system. By integrating data from various "omics" platforms—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can gain a more comprehensive view of the cellular responses to compounds like this compound. nih.govresearchgate.net This integrated approach moves beyond studying single molecular targets to elucidating the broader network-level effects of a substance.

In the context of caffeate research, omics data integration can reveal the multifaceted mechanisms of action of these compounds. For example, a proteomics study of colorectal cancer cells treated with caffeic acid phenethyl ester (CAPE) identified several differentially expressed proteins. nih.gov This provides insights into the potential molecular targets and pathways involved in CAPE's anti-cancer effects. nih.gov Such studies can uncover novel mechanisms, for instance, by showing that a derivative of CAPE induces cell cycle arrest and apoptosis by interacting with a component of the centrosomal γ-TuRC complex. researchgate.net

The integration of different omics datasets presents both opportunities and challenges. nih.gov The process typically involves:

Data Acquisition: Generating high-throughput data from different omics platforms (e.g., RNA-seq for transcriptomics, mass spectrometry for proteomics and metabolomics).

Data Pre-processing: Normalizing and cleaning the data to ensure comparability across different platforms. scilifelab.se

Integrated Analysis: Using bioinformatics tools and statistical methods to identify correlations and causal relationships between different molecular layers. researchgate.net This can involve network analysis, pathway analysis, and machine learning approaches. scilifelab.se

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, is a particularly powerful tool in this context. frontlinegenomics.com Since metabolites represent the downstream products of genomic, transcriptomic, and proteomic activities, they provide a functional readout of the cellular state. nih.gov By combining metabolomic data with other omics data, researchers can link genetic variations or changes in gene and protein expression to alterations in metabolic pathways, providing a clearer picture of the physiological impact of a compound like this compound.

For caffeate research, a systems biology approach can:

Identify novel biomarkers for the efficacy of caffeate-based therapies.

Elucidate the mechanisms of both therapeutic effects and potential off-target effects.

Provide a basis for personalized medicine approaches by understanding how an individual's genetic makeup might influence their response to caffeates.

The ultimate goal of integrating omics data in caffeate research is to build predictive models of biological systems that can simulate the effects of these compounds, leading to a more rational and efficient drug discovery and development process.

Omics Approaches in Caffeate Research
Omics PlatformType of Data GeneratedApplication in Caffeate ResearchReference
GenomicsDNA sequence variationsIdentifying genetic factors that influence individual responses to caffeates. nih.gov
TranscriptomicsGene expression levels (RNA)Understanding how caffeates modulate gene expression to exert their effects. researchgate.net
ProteomicsProtein abundance and modificationsIdentifying protein targets of caffeates and downstream signaling pathways. nih.gov
MetabolomicsMetabolite profilesAssessing the overall functional impact of caffeates on cellular metabolism. frontlinegenomics.com

Therapeutic and Industrial Research Applications of Docosyl Caffeate

Role of Docosyl Caffeate in Oxidative Stress-Related Disorders Research

This compound, a derivative of caffeic acid, has been investigated for its antioxidant properties, which are fundamental to its potential role in mitigating oxidative stress-related disorders. ontosight.ai As a phenolic compound, its ability to act as a free radical scavenger is attributed to the dihydroxyphenyl group from the caffeic acid moiety. ontosight.aiontosight.ai This structural feature allows it to donate hydrogen or electrons, thereby neutralizing reactive oxygen species (ROS) and protecting biological molecules from oxidative damage. mdpi.comnih.gov

The antioxidant capacity of this compound underlies its potential application in conditions where oxidative stress is a key pathological factor. This includes research into its possible anti-ulcer properties, as oxidative damage is a significant contributor to gastric mucosal injury. chemfaces.comgoogle.com

This compound as an Anti-inflammatory Agent in Research Development

This compound has emerged as a compound of interest in the development of new anti-inflammatory agents. ontosight.aimdpi.com Studies have shown that it possesses significant anti-inflammatory activity. chemfaces.comchemfaces.com Research involving animal models, such as dimethylbenzene-induced ear swelling in mice, has demonstrated the anti-inflammatory effects of extracts containing this compound. chemfaces.comresearchgate.net

The anti-inflammatory properties of this compound are linked to its chemical structure, which is shared by other bioactive caffeic acid esters. mdpi.com While the precise mechanisms are still under investigation, the potential for this compound and similar compounds to modulate inflammatory pathways is a key area of research. This has led to its inclusion in compound libraries for screening potential anti-inflammatory drugs. chemfaces.com The exploration of this compound's anti-inflammatory potential extends to its possible use in managing chronic inflammatory conditions.

This compound in Cancer Chemoprevention and Therapy Research

This compound has been identified as a compound with potential applications in cancer research, specifically in the areas of chemoprevention and therapy. mdpi.com Research has indicated that this compound exhibits antiproliferative and antineoplastic effects, suggesting its potential to inhibit the growth of cancer cells. mdpi.comnih.gov

The exploration of natural compounds for cancer chemoprevention is a promising strategy due to their potential to inhibit multiple signaling pathways involved in carcinogenesis with generally lower toxicity than synthetic drugs. aacrjournals.orgnih.gov this compound, as a phytochemical, fits within this research paradigm. Its potential mechanisms of action may involve the modulation of signaling pathways critical for cell growth and survival, such as those involving protein kinases. aacrjournals.org For instance, other caffeic acid esters have been shown to influence pathways like ERK1/2 and Akt, which are often dysregulated in cancer. nih.gov

The table below summarizes key research findings related to the anti-cancer potential of this compound and related compounds.

Research AreaFindingReference
Antiproliferative Effects This compound exhibited antiproliferative effects in research studies. mdpi.com
Antineoplastic Activity The antineoplastic effect of this compound has been reported. mdpi.com
Signaling Pathways Other caffeic acid esters have been shown to modulate ERK1/2 and Akt signaling pathways, which are relevant to cancer. nih.gov

This compound in Neurodegenerative Disease Management Strategies

Research into natural compounds for the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease is a burgeoning field. frontiersin.orgupenn.edu Caffeic acid and its derivatives, including this compound, have garnered attention for their potential neurotrophic and neuroprotective effects. nih.govnih.gov

Studies have reported that this compound exhibits moderate activity against acetyl- and butyrylcholinesterase enzymes. mdpi.com The inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. Furthermore, research on a series of caffeic acid alkyl esters has demonstrated their ability to promote neuronal survival and enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 neuronal cells. nih.gov Specifically, longer-chain esters like decyl and dodecyl caffeate significantly promoted neuronal survival. nih.gov This suggests that the docosyl ester, with its even longer alkyl chain, may have similar or even more pronounced effects due to its lipophilicity, which could enhance its ability to cross the blood-brain barrier and interact with neuronal membranes.

The neurotrophic action of caffeic acid esters has been linked to the modulation of key signaling pathways, such as ERK1/2 and Akt, which are crucial for neuronal survival and differentiation. nih.gov The potential of this compound to influence these pathways makes it a promising candidate for further investigation in the development of therapeutic strategies for neurodegenerative diseases.

This compound in Anti-aging and Dermatological Research Potential

This compound is being explored for its potential applications in anti-aging and dermatological research, largely due to its antioxidant and enzyme-inhibiting properties. ontosight.aimdpi.com A significant factor in skin aging is the degradation of the extracellular matrix, which is primarily composed of collagen and elastin (B1584352). uad.ac.id Elastase is an enzyme that breaks down elastin, leading to the loss of skin elasticity and the formation of wrinkles. researchgate.netmdpi.com

Research has shown that this compound is a potent inhibitor of elastase, with a reported IC50 value of 1.4 µg/mL. chemfaces.comchemfaces.comresearchgate.netmdpi.com This inhibitory activity suggests that this compound could help to preserve the integrity of the skin's elastic fibers, thereby mitigating a key aspect of skin aging. mdpi.comresearchgate.net

Furthermore, the antioxidant properties of this compound contribute to its potential in dermatology. ontosight.ai Oxidative stress from environmental factors like UV radiation is a major contributor to skin aging. nih.gov By scavenging free radicals, this compound may help to protect skin cells from this damage. ontosight.ai The unique structure of this compound, with both hydrophilic and hydrophobic moieties, makes it a candidate for inclusion in cosmetic formulations designed to protect the skin. ontosight.aiontosight.ai

The table below highlights the key research findings regarding the dermatological potential of this compound.

ActivityFindingReference
Elastase Inhibition This compound exhibits potent elastase inhibitory activity with an IC50 of 1.4 µg/mL. chemfaces.comchemfaces.comresearchgate.netmdpi.com
Antioxidant Activity Shows moderate antioxidant activity, which can help protect the skin from oxidative stress. ontosight.aichemfaces.comchemfaces.com
Cosmetic Potential Its chemical properties make it a candidate for use in cosmetic and skincare products. ontosight.aiontosight.ai

Contributions of this compound to Antimicrobial Research

This compound has demonstrated potential in the field of antimicrobial research. mdpi.com One notable area of investigation is its activity against Helicobacter pylori, a bacterium implicated in various gastric conditions, including chronic gastritis and ulcers. nih.gov

A study investigating the chemical constituents of the stem bark of Aquilaria sinensis, a plant used in traditional medicine for gastritis, isolated this compound and tested its antibacterial activity. nih.gov The results showed that this compound possesses inhibitory activity against H. pylori. nih.gov This finding is significant as there is a continuous search for new agents to combat H. pylori, especially with the rise of antibiotic resistance. nih.gov

The potential anti-ulcer properties of this compound may be linked to this antimicrobial action, in addition to its antioxidant and anti-inflammatory effects. chemfaces.comgoogle.com A standardized root extract of Glycyrrhiza glabra containing this compound, among other compounds, has also been shown to have in vitro anti-H. pylori activity. nih.gov These findings underscore the contribution of this compound to the development of new strategies for managing H. pylori infections.

Integration of this compound into Functional Food and Nutraceutical Research

The bioactive properties of this compound, particularly its antioxidant activity, position it as a compound of interest for the functional food and nutraceutical industries. mdpi.comunina.it Functional foods are those that offer health benefits beyond basic nutrition, while nutraceuticals are products derived from food sources that provide extra health benefits. nih.gov

The incorporation of phenolic compounds like caffeic acid and its derivatives into food products is being explored to enhance their health-promoting qualities. ontosight.ai The esterification of caffeic acid to produce compounds like this compound can modify its solubility, potentially making it more suitable for incorporation into fat-based food matrices. mdpi.com This could allow for the development of functional foods with enhanced antioxidant capacity to protect against lipid oxidation and to provide health benefits to the consumer. mdpi.com

Research has investigated the antioxidant activity of various caffeic acid esters in different food systems, such as oil-in-water emulsions. mdpi.com While the optimal alkyl chain length for antioxidant activity can vary depending on the system, the principle of using these esters as food additives is well-established. mdpi.com Given its demonstrated biological activities, this compound is a candidate for further research and development as an ingredient in functional foods and nutraceuticals aimed at promoting health and preventing chronic diseases. ontosight.ai

Comparative Pharmacological Profiling of Docosyl Caffeate

Docosyl Caffeate versus Related Caffeate Esters: A Comparative Analysis

This compound belongs to a homologous series of caffeate esters, where the length of the esterified alkyl chain significantly influences its biological efficacy. Comparative studies with other long-chain caffeate esters, such as octadecyl, eicosanyl, tetracosyl, and hexacosanyl caffeates, have elucidated important structure-activity relationships.

Research on caffeate esters isolated from the stem bark of Robinia pseudoacacia demonstrated that antioxidant activity varies with the length of the saturated fatty alcohol chain. researchgate.netnih.gov When compared using a DPPH• microplate assay and expressed in terms of caffeic acid molar equivalency, this compound (C22) showed a molar equivalency of 0.33 mol of caffeic acid per mole of the isolate. researchgate.net This was slightly lower than that of eicosanyl caffeate (C20) and octadecyl caffeate (C18), which had equivalencies of 0.35 and 0.44, respectively. researchgate.net Conversely, tetracosyl caffeate (C24) exhibited a lower antioxidant activity with an equivalency of 0.29. researchgate.net This suggests that for saturated alkyl caffeates, the antioxidant capacity may decrease as the chain length extends beyond a certain point.

In terms of enzyme inhibition, a study on bioactive esters from Glycyrrhiza glabra (licorice) found that both eicosanyl caffeate and this compound exhibited potent elastase inhibitory activity. researchgate.netnih.gov However, eicosanyl caffeate was found to be more potent, with a half-maximal inhibitory concentration (IC50) of 0.99 µg/mL, compared to 1.4 µg/mL for this compound. researchgate.netnih.govchemfaces.com A similar trend was observed in their antioxidant activities; eicosanyl caffeate showed stronger radical scavenging in both DPPH and ABTS assays (IC50 of 8.8 µg/mL and 20.3 µg/mL) than this compound (IC50 of 13.2 µg/mL and 23.1 µg/mL). tandfonline.com

Broader studies on caffeate esters have highlighted that increasing the alkyl chain length enhances lipophilicity, which can be advantageous for certain biological activities. For example, research on a series of caffeate esters from methyl (C1) to dodecyl (C12) esters found that the longer-chain derivatives, specifically decyl (C10) and dodecyl (C12) caffeates, were the most effective at promoting neurotrophic effects through the activation of ERK1/2 and Akt signaling pathways in neuronal cells. semanticscholar.org Similarly, in studies on human lung carcinoma cells, octyl (C8) and decyl (C10) caffeates demonstrated greater cytotoxic activity than phenylpropyl caffeate.

Table 1: Comparative Activity of this compound and Related Caffeate Esters

Compound Alkyl Chain Source Organism Antioxidant Activity (mol Caffeic Acid Equiv./mol) researchgate.net Elastase Inhibition IC50 (µg/mL) nih.govchemfaces.com
Octadecyl Caffeate C18 Robinia pseudoacacia 0.44 Not Reported
Eicosanyl Caffeate C20 Glycyrrhiza glabra 0.35 0.99
This compound C22 Glycyrrhiza glabra 0.33 1.4
Tetracosyl Caffeate C24 Robinia pseudoacacia 0.29 Not Reported

This compound versus Parent Caffeic Acid: A Comparative Study

The esterification of caffeic acid with docosanol, a 22-carbon fatty alcohol, to form this compound significantly alters its physicochemical properties, primarily by increasing its lipophilicity. ontosight.ai This modification has direct consequences on its pharmacological profile compared to the parent hydrophilic molecule, caffeic acid.

In terms of antioxidant activity, the increased lipophilicity does not always translate to superior performance. Direct comparisons have shown that this compound can be a less potent antioxidant than caffeic acid in certain assays. One study quantified the antioxidant capacity of this compound as being equivalent to 0.33 moles of its parent acid, indicating a weaker effect on a molar basis in that specific assay. researchgate.net However, the context of the oxidative environment is critical. In emulsion systems, such as oil-in-water or water-in-oil, the lipophilicity of caffeate esters plays a crucial role. Medium-chain alkyl caffeates have been shown to provide better antioxidant protection in these systems than caffeic acid itself, a phenomenon often referred to as the "cut-off effect," where activity peaks at a certain chain length before declining. mdpi.comrsc.org While this compound's very long chain may place it beyond this optimal peak in some systems, its lipid solubility allows it to function in non-aqueous environments where caffeic acid would be ineffective.

The enhanced lipophilicity is advantageous for interacting with cellular membranes. Studies have shown that lipophilic caffeate esters offer better protection against oxidative stress in red blood cells than caffeic acid, with the degree of protection being dependent on the alkyl chain length. mdpi.com This suggests that while the inherent radical-scavenging ability resides in the caffeic acid headgroup, the alkyl tail facilitates its transport and positioning within lipid bilayers, enhancing its protective effects on the membrane.

Table 2: Antioxidant Activity Comparison

Compound Key Structural Feature Antioxidant Activity vs. Caffeic Acid Rationale for Difference
This compound Caffeic acid + C22 alkyl chain Generally weaker in aqueous systems researchgate.net The long alkyl chain increases lipophilicity, which can reduce activity in polar environments but enhance it in lipid phases.
Caffeic Acid Dihydroxyphenyl group Parent compound benchmark Highly effective in aqueous systems but limited by poor lipid solubility.

This compound versus Other Phenolic Acid Derivatives: A Comparative Investigation

The pharmacological activity of this compound can also be contextualized by comparing it to esters of other phenolic acids, such as ferulic and coumaric acids. The primary structural difference lies in the substitution pattern on the phenyl ring of the hydroxycinnamic acid moiety.

This compound is derived from caffeic acid, which possesses a catechol group (two adjacent hydroxyl groups at the C3 and C4 positions). This catechol structure is widely recognized as being critical for potent antioxidant activity, as it readily donates hydrogen atoms and can chelate metal ions, thereby preventing the generation of free radicals. mdpi.com

In comparison, docosyl ferulate, an ester of ferulic acid, has a hydroxyl group at C4 and a methoxy (B1213986) group at C3. The replacement of one hydroxyl group with a methoxy group generally leads to a reduction in radical scavenging capacity. Therefore, this compound is predicted to be a more potent antioxidant than docosyl ferulate. Studies comparing shorter-chain esters have confirmed this, showing that caffeate esters possess higher radical scavenging activity than their ferulate and sinapate counterparts. mdpi.com

Alkyl esters of p-coumaric acid, which have only a single hydroxyl group at the C4 position, are typically even less effective as antioxidants than ferulates and caffeates. The hierarchy of antioxidant potential for these phenolic acids is generally accepted as: caffeic acid > ferulic acid > p-coumaric acid. mdpi.com This order is expected to be maintained in their respective docosyl esters. Evidence from plant biochemistry supports the distinct roles of these esters; a mutant Arabidopsis plant unable to synthesize alkyl caffeates showed an accumulation of alkyl coumarate esters, indicating separate, though related, biosynthetic pathways and functions. nih.gov

Table 3: Structural and Functional Comparison of Phenolic Acid Derivatives

Derivative Parent Acid Key Structural Group Expected Relative Antioxidant Activity
This compound Caffeic Acid 3,4-dihydroxy (Catechol) Highest
Docosyl Ferulate Ferulic Acid 4-hydroxy-3-methoxy Intermediate
Docosyl Coumarate p-Coumaric Acid 4-hydroxy Lowest

This compound in Multicomponent Formulations: Research Insights

This compound rarely occurs in isolation in nature. It is typically found as a constituent of complex phytochemical mixtures within plant extracts. Its presence in plants like Glycyrrhiza glabra (licorice) and Daphne genkwa means its biological effects in traditional preparations are likely part of a synergistic interplay with other compounds. nih.govchemfaces.com

In extracts of G. glabra, this compound is found alongside its close relative, eicosanyl caffeate, as well as a host of flavonoids. nih.govtandfonline.com Research suggests that the recognized anti-ulcer properties of licorice may be attributable not only to its well-studied flavonoids but also to the elastase inhibitory and antioxidant activities of these long-chain caffeate esters. nih.govtandfonline.com A patent has been filed for a composition containing both eicosanyl and docosyl caffeates from Glycyrrhiza specifically for the management of ulcers, underscoring the perceived importance of this combination. google.com

Future Perspectives and Translational Research Avenues for Docosyl Caffeate

Elucidating Novel Biological Targets and Pathways of Docosyl Caffeate

The therapeutic effects of this compound are attributed to its antioxidant, anti-inflammatory, antiproliferative, and antineoplastic activities. A key future objective is to move beyond these observed effects to identify the specific molecular targets and signaling pathways through which this compound operates.

Initial studies have confirmed its capacity for potent elastase inhibition, with an IC50 value of 1.4 µg/mL, and moderate antioxidant activity in DPPH and ABTS scavenging assays. However, the broader mechanisms remain largely uncharacterized. Research on analogous caffeic acid esters, particularly Caffeic Acid Phenethyl Ester (CAPE) and other long-chain alkyl esters, provides a roadmap for future investigations.

Key areas for exploration include:

Inflammatory and Oxidative Stress Pathways: Given its established anti-inflammatory and antioxidant activities, investigating its influence on central regulatory pathways is crucial. Studies on similar compounds suggest that the Nuclear factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are probable targets. The NF-κB pathway is a key regulator of inflammation, while the Nrf2 pathway is a master regulator of the antioxidant response. Elucidating how this compound modulates these pathways could explain its protective effects in inflammatory and oxidative stress-related conditions.

Cell Proliferation and Survival Pathways: The antiproliferative effects of this compound suggest interference with cell growth and survival signaling. Research on other caffeates has shown modulation of critical pathways like the Extracellular signal-regulated kinase (ERK1/2) and the Akt serine-threonine kinase pathways, which are central to cell survival, proliferation, and differentiation. Investigating whether this compound targets these or related pathways, such as the STAT3 pathway, is a logical next step.

Enzymatic Inhibition: Beyond elastase, this compound has been reported to have moderate activity against acetyl- and butyrylcholinesterase, suggesting a potential role in neurodegenerative disease research. A broader screening against a panel of enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX) involved in inflammation, or various kinases, could reveal novel therapeutic targets.

Table 1: Known and Potential Biological Pathways for this compound

Category Pathway/Target Known/Potential Role Supporting Evidence
Inflammation & Oxidative Stress Elastase Inhibition Known: Potent inhibitor (IC50 = 1.4 µg/mL) Direct enzymatic assays have confirmed this activity.
NF-κB Signaling Potential: Inhibition of this pro-inflammatory pathway. Analogues like CAPE are known inhibitors of NF-κB.
Nrf2/HO-1 Pathway Potential: Activation of this antioxidant defense pathway. Other caffeic acid derivatives activate the Nrf2 pathway to exert cytoprotective effects.
Cell Survival & Proliferation ERK1/2 Pathway Potential: Modulation of cell growth and differentiation. Long-chain caffeate esters (decyl and dodecyl) activate the ERK1/2 pathway.
Akt Signaling Potential: Modulation of cell survival. Decyl and dodecyl caffeates have been shown to phosphorylate Akt.
Neuro-related Targets Acetylcholinesterase Known: Moderate inhibitory activity. Initial screening has indicated activity against this enzyme.
Butyrylcholinesterase Known: Moderate inhibitory activity. Initial screening has indicated activity against this enzyme.

Development of Advanced Delivery Systems for Enhanced this compound Bioavailability

A significant hurdle for the clinical translation of many natural compounds, including this compound, is their limited bioavailability. This compound is a highly lipophilic molecule due to its long C22 alkyl (docosyl) chain. While this lipophilicity can aid in crossing cell membranes, it also results in poor aqueous solubility, which can limit its absorption and systemic availability. Advanced drug delivery systems (DDS) offer a promising strategy to overcome these limitations.

Future research should focus on formulating this compound into various nanocarriers designed to protect the molecule from degradation, improve its solubility, and enhance its delivery to target tissues.

Potential delivery systems for investigation include:

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are highly suitable for encapsulating lipophilic drugs like this compound. The solid lipid matrix can protect the compound from chemical degradation and allow for controlled or sustained release. NLCs, which incorporate both solid and liquid lipids, can offer higher loading capacity and improved stability. Given that lipid nanoparticles can improve the oral bioavailability of poorly soluble polyphenols, this is a primary avenue for investigation.

Liposomes: These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. For this compound, its lipophilic nature would allow it to be incorporated within the lipid bilayer of the liposome. Studies with the related compound CAPE have shown successful incorporation into liposomal formulations, which can improve stability and delivery.

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound, offering sustained release and the potential for surface modification to actively target specific tissues or cells. A novel nanoparticle system using poly(lactic-co-glycolic acid) has been developed for other caffeic acid esters, demonstrating sustained release and efficacy.

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. For a highly lipophilic compound like this compound, a SEDDS formulation could significantly enhance its solubilization and absorption after oral administration, a strategy known to be effective for long-chain fatty acid esters.

Q & A

Basic Questions

Q. What safety protocols are critical when handling Docosyl caffeate in laboratory settings?

  • Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use fume hoods to minimize inhalation exposure, as this compound may cause respiratory irritation . For spills, avoid dust generation by using wet cleanup methods and ensure proper ventilation. Emergency procedures for skin/eye contact involve immediate rinsing with water for ≥15 minutes and medical consultation .

Q. How can researchers determine the solubility and partition coefficient (LogP) of this compound experimentally?

  • Methodological Answer : Solubility can be assessed using shake-flask methods in solvents like water, ethanol, or dimethyl sulfoxide (DMSO), followed by HPLC or UV-Vis spectroscopy for quantification. LogP, a measure of lipophilicity, can be determined via reversed-phase HPLC using a C18 column and calibration with standards of known LogP values. Reported experimental LogP is 9.48, suggesting high hydrophobicity .

Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended for purity assessment. Stability studies should be conducted under controlled temperatures (e.g., 4°C, -20°C) and monitored via accelerated degradation tests (e.g., exposure to light, heat, or humidity) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions, or cellular models. To address this:

  • Standardize synthesis protocols (e.g., using esterification reactions with caffeic acid and docosanol under inert atmospheres) .
  • Validate bioactivity using orthogonal assays (e.g., antioxidant activity via DPPH/ABTS assays and cell-based ROS detection).
  • Perform dose-response studies to establish EC50/IC50 values and compare with literature data .

Q. What experimental strategies optimize the synthesis of this compound for pharmacological studies?

  • Methodological Answer : Use Steglich esterification or enzymatic catalysis (e.g., lipases) to enhance yield and reduce byproducts. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with silica gel (hexane:ethyl acetate gradients). Confirm structure via NMR (1H, 13C) and FTIR spectroscopy, focusing on ester carbonyl (~1740 cm⁻¹) and phenolic OH (~3400 cm⁻¹) peaks .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Synthesize analogs with varying alkyl chain lengths (e.g., C18, C20) or modified phenolic groups (e.g., methylation of hydroxyls).
  • Evaluate SAR using in vitro models (e.g., cancer cell lines for cytotoxicity or enzyme inhibition assays for antioxidant targets).
  • Computational methods like molecular docking can predict binding affinities to targets like COX-2 or NADPH oxidase .

Q. What methodologies are effective for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

  • Methodological Answer : Develop a validated LC-MS/MS protocol with multiple reaction monitoring (MRM). Use deuterated internal standards (e.g., D3-caffeic acid) to correct for matrix effects. For plant extracts, perform liquid-liquid extraction with ethyl acetate, followed by solid-phase extraction (SPE) to remove interferents .

Data Analysis and Interpretation

Q. How should researchers address the lack of ecotoxicological data for this compound?

  • Methodological Answer : Conduct acute toxicity tests using model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity). Measure endpoints like LC50/EC50 and bioaccumulation potential via OECD Test Guidelines 201 and 305. Use quantitative structure-activity relationship (QSAR) models to predict persistence and biodegradability .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer : Employ nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate efficacy parameters. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For longitudinal data, apply mixed-effects models to account for inter-subject variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.